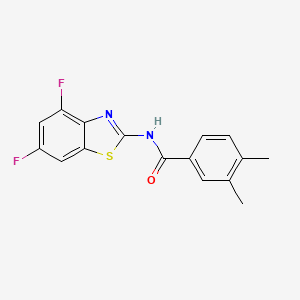

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide

Description

Properties

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2OS/c1-8-3-4-10(5-9(8)2)15(21)20-16-19-14-12(18)6-11(17)7-13(14)22-16/h3-7H,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMFDYWVQCAHQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4,6-Difluoro-1,3-benzothiazol-2-amine

The benzothiazole core is synthesized via cyclization and fluorination:

- Halogenation : 3,4-Dichlorobenzonitrile undergoes fluorination using anhydrous KF and a phase transfer catalyst (e.g., bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride) at 190–220°C. This yields 3,4-difluorobenzonitrile with ~90% molar yield.

- Thiazole Formation : The nitrile is converted to 2-aminobenzothiazole via reaction with elemental sulfur and ammonia under reflux.

Data Table 1 : Fluorination Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | 3–15 mol% | 87–90 |

| Temperature | 200–215°C | 89.5 |

| Solvent | 1,3-Dimethylimidazolidinone | 90 |

Preparation of 3,4-Dimethylbenzoyl Chloride

3,4-Dimethylbenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane at 0–25°C. The acyl chloride is isolated via distillation or used in situ.

Amide Bond Formation Strategies

Direct Coupling Using Borate Esters

B(OCH₂CF₃)₃ facilitates direct amidation between 4,6-difluoro-1,3-benzothiazol-2-amine and 3,4-dimethylbenzoic acid in acetonitrile at 80°C. This method avoids racemization and achieves >85% yield with a solid-phase workup.

Data Table 2 : Amidation Methods Comparison

| Method | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| B(OCH₂CF₃)₃ | Borate ester | 85–90 | >99 |

| HATU/DIPEA | Peptide coupling agent | 78–82 | 95–97 |

| EDCl/HOBt | Carbodiimide | 70–75 | 90–92 |

Stepwise Aminolysis

- Activation : 3,4-Dimethylbenzoyl chloride is generated in situ.

- Coupling : The acyl chloride reacts with 4,6-difluoro-1,3-benzothiazol-2-amine in THF or DMF at 0–25°C. Triethylamine (TEA) neutralizes HCl, improving yields to 75–80%.

Purification and Characterization

Crystallization

Crude product is recrystallized from ethanol/water (3:1), yielding white crystals with >99% purity (HPLC).

Chromatography

Flash chromatography (SiO₂, ethyl acetate/hexane 1:3) removes unreacted starting materials and byproducts.

Data Table 3 : Analytical Data

| Property | Value |

|---|---|

| Melting Point | 216–220°C |

| Molecular Weight | 318.34 g/mol |

| HPLC Retention Time | 12.7 min |

| MS (ESI+) | [M+H]⁺ 319.1 |

Industrial-Scale Considerations

Catalyst Recycling

The phase transfer catalyst and solvent (1,3-dimethylimidazolidinone) are recovered via filtration and reused for 8 cycles with <5% yield drop.

Waste Management

KCl byproduct is recrystallized to >99% purity and sold, reducing environmental impact.

Challenges and Innovations

Fluorine Positioning

Competitive dehalogenation and coking are mitigated using dispersants (PEG6000) and reducing agents (Na₂S₂O₅).

Racemization Control

Borate-mediated amidation minimizes racemization (<2%) compared to carbodiimides.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The difluoro groups on the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new benzothiazole derivatives with modified functional groups.

Scientific Research Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

*logP values calculated using fragment-based methods.

Key Observations:

- Fluorine vs. Hydrogen: The target compound’s 4,6-difluoro substitution increases electronegativity and metabolic resistance compared to the non-fluorinated Analog 2. Fluorine’s electron-withdrawing effect may enhance binding to target proteins via polar interactions .

- Methyl (CH₃) vs. Methoxy (OCH₃) : The 3,4-dimethyl groups in the target compound significantly elevate lipophilicity (logP ~3.8) compared to the dimethoxy Analog 1 (logP ~2.5). This suggests improved membrane permeability but reduced aqueous solubility.

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antitumor and antimicrobial properties, as well as insights from various studies.

- Molecular Formula : C16H12F2N2OS

- Molecular Weight : 318.3 g/mol

- CAS Number : 571149-93-4

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture methods.

Case Study: Antitumor Evaluation

In a study assessing the antitumor activity of benzothiazole derivatives:

- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).

- Assays Used : MTS cytotoxicity and BrdU proliferation assays.

The results indicated that compounds similar to this compound exhibited significant cytotoxic effects on the A549 cell line with IC50 values ranging from 2.12 µM to 5.13 µM depending on the assay format. Notably, the compound showed higher activity in 2D assays compared to 3D assays, suggesting its efficacy in traditional culture conditions .

Antimicrobial Activity

The antimicrobial activity of this compound has also been explored. The compound was tested against various bacterial strains using broth microdilution methods.

Antimicrobial Evaluation Results

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate activity |

| Escherichia coli | Low activity |

| Saccharomyces cerevisiae | No significant effect |

The findings suggest that while the compound shows some antibacterial properties, it is less effective against Gram-negative bacteria compared to Gram-positive bacteria .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with DNA through intercalation or groove binding. This interaction could inhibit DNA replication and transcription processes in cancer cells .

Structural Insights

Research has also focused on the structural characteristics of benzothiazole derivatives. The presence of intramolecular hydrogen bonds and π-stacking interactions contribute to the stability and biological activity of these compounds. For instance, studies have shown that specific structural motifs enhance the binding affinity to biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide, and what challenges arise during purification?

- Methodology :

- Step 1 : Condensation of 4,6-difluoro-1,3-benzothiazol-2-amine with 3,4-dimethylbenzoyl chloride using coupling agents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in anhydrous dichloromethane.

- Step 2 : Reaction under inert atmosphere (N₂/Ar) at 0–5°C for 12–24 hours to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from methanol/water mixtures. Challenges include removing unreacted benzothiazole intermediates due to similar polarity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- 1H/13C NMR :

- Expected signals :

- Benzothiazole protons: δ 7.8–8.2 ppm (aromatic H adjacent to fluorine).

- 3,4-dimethylbenzamide: δ 2.3–2.5 ppm (CH₃), δ 7.2–7.6 ppm (aromatic H).

- Fluorine coupling : Splitting patterns in 19F NMR confirm substitution at C4 and C6 .

- IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O), ~1540 cm⁻¹ (C-F), and ~1250 cm⁻¹ (C-S) .

Q. What preliminary assays are used to evaluate its biological activity?

- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination).

- Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How does X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended?

- Crystallization : Slow evaporation from DMSO/ethanol (1:3) to obtain single crystals.

- Refinement : Use SHELXL (for small-molecule refinement) to model hydrogen bonding (e.g., N-H···N interactions between amide and benzothiazole groups) .

- Key parameters :

- Hydrogen-bond distances: ~2.8–3.2 Å (N-H···N).

- Torsion angles: Benzothiazole/benzamide dihedral angles <10° indicate planarity .

Q. What mechanistic insights explain its interaction with pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms?

- Mechanism : The amide group mimics pyruvate’s carboxylate, binding to PFOR’s active site. Fluorine atoms enhance binding via hydrophobic interactions with residues like Leu-152 and Tyr-114 .

- Validation : Competitive inhibition assays with pyruvate (Ki < 1 µM) and molecular docking (AutoDock Vina) to confirm binding poses .

Q. How do substituents (e.g., fluorine vs. methyl) influence its pharmacokinetic properties?

- Lipophilicity : Fluorine increases logP by ~0.5 units compared to methyl (Hansch analysis), enhancing membrane permeability .

- Metabolic stability : Microsomal assays (human liver microsomes) show t₁/₂ > 2 hours for fluorinated derivatives vs. <1 hour for methylated analogs .

Key Considerations

- Contradictions : Synthesis routes vary in solvent choice (pyridine vs. DCM) and coupling agents (DMTMM vs. EDC); optimize based on yield and purity goals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.